4-tert-Butyl-N-butylaniline chemical properties and structure
4-tert-Butyl-N-butylaniline chemical properties and structure
An In-depth Technical Guide to 4-tert-Butylaniline: Chemical Properties and Structure
A Note on Nomenclature: This guide focuses on 4-tert-Butylaniline. While the initial request specified "4-tert-Butyl-N-butylaniline," publicly available scientific data predominantly pertains to the former. It is plausible that "4-tert-Butylaniline" was the intended subject of inquiry.
Introduction
4-tert-Butylaniline is an organic compound belonging to the class of anilines, which are aromatic amines.[1] It is characterized by a tert-butyl group attached to the para-position (position 4) of the aniline's benzene ring. This bulky alkyl group significantly influences the molecule's physical and chemical properties, making it a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pharmaceuticals, and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 4-tert-Butylaniline for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The structure of 4-tert-Butylaniline consists of a benzene ring substituted with an amino group (-NH₂) and a tert-butyl group (-(CH₃)₃) at opposite ends of the ring. This substitution pattern is also referred to as a para-substitution.
Key Identifiers:
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IUPAC Name: 4-tert-butylaniline[2]
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SMILES: CC(C)(C)C1=CC=C(C=C1)N[2]
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InChI: 1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3[2]
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InChIKey: WRDWWAVNELMWAM-UHFFFAOYSA-N[2]
Molecular Visualization:
Caption: 2D structure of 4-tert-Butylaniline.
Physicochemical Properties
The physical and chemical properties of 4-tert-Butylaniline are summarized in the table below. The presence of the tert-butyl group notably affects its melting and boiling points compared to aniline.
| Property | Value | Source |
| Molecular Weight | 149.23 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |
| Melting Point | 15-16 °C | |
| Boiling Point | 230 °C | |
| Density | 0.937 g/mL at 25 °C | |
| Refractive Index | n20/D 1.538 | |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and ether. | [1] |
| Flash Point | 101 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-tert-Butylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 4-tert-Butylaniline is characterized by signals corresponding to the aromatic protons and the protons of the tert-butyl and amino groups.
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The tert-butyl group typically shows a sharp singlet at around 1.3 ppm due to the nine equivalent protons.
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The aromatic protons appear as a set of doublets in the region of 6.6-7.2 ppm.
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The amino group protons show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[4]
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¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. Key signals include those for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the aromatic carbons.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 4-tert-Butylaniline displays characteristic absorption bands:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
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C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the tert-butyl group and just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the aromatic ring.
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C=C stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.
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N-H bending: A band around 1620 cm⁻¹.[2]
Mass Spectrometry (MS)
The mass spectrum of 4-tert-Butylaniline shows a molecular ion peak (M⁺) at m/z 149. A prominent peak is also observed at m/z 134, corresponding to the loss of a methyl group ([M-15]⁺).[2][4]
Synthesis and Reactivity
Synthesis: One documented method for the synthesis of 4-tert-butylaniline involves the heating of ethyl N-(4-tert-butyl-phenyl)-carbamate with aniline and ethanol in an autoclave.[5] The product is then isolated by fractional distillation under reduced pressure.[5]
Workflow for a Reported Synthesis:
Caption: A reported synthetic route to 4-tert-Butylaniline.
Reactivity: 4-tert-Butylaniline undergoes typical reactions of an aromatic amine. The amino group can be acylated, alkylated, and diazotized. The aromatic ring can undergo electrophilic substitution, with the amino group being a strongly activating, ortho-, para-directing group.
Notable Reactions:
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It reacts with formic acid to produce N-(4-tert-butylphenyl)formamide.[6]
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It is used in the synthesis of 4-tert-Butyl-4',4''-dinitrotriphenylamine.[3][6]
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It participates in Schiff base formation reactions, for example, with 4-tert-butylbenzaldehyde.
Applications in Research and Development
4-tert-Butylaniline serves as a key building block in various synthetic applications:
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Pharmaceutical Synthesis: It is used as an intermediate in the production of more complex organic molecules for drug formulation.[6]
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Materials Science: It is a precursor for the synthesis of novel aromatic polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups, which have applications in advanced materials. It has also been investigated for its potential in the development of materials for organic light-emitting diodes (OLEDs).
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Agrochemicals and Dyes: Like many anilines, it is a precursor in the synthesis of various agrochemicals and dyes.[1]
Safety and Handling
4-tert-Butylaniline is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
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Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
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Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
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Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]
Handling and Storage:
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Handling: Wear personal protective equipment, including gloves, safety goggles, and a lab coat.[7] Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is sensitive to air and light and should be stored under an inert atmosphere.
Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[7]
Conclusion
4-tert-Butylaniline is a versatile chemical intermediate with a unique set of properties conferred by the presence of the bulky tert-butyl group on the aniline ring. Its utility in the synthesis of pharmaceuticals, advanced materials, and other specialty chemicals underscores its importance in organic chemistry. A thorough understanding of its chemical properties, structure, and safe handling procedures is essential for its effective and responsible use in research and industrial settings.
References
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LookChem. (n.d.). 4-Butylaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butylaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of N-Phenyl-4-tert-butylaniline in Modern Organic Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved from [Link]
Sources
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- 3. 4-tert-Butylaniline 99 769-92-6 [sigmaaldrich.com]
- 4. 4-tert-Butylaniline(769-92-6) 1H NMR spectrum [chemicalbook.com]
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